molecular formula C29H37N3O4 B11636232 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636232
M. Wt: 491.6 g/mol
InChI Key: KZJALSFOJQWKBJ-IMVLJIQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethyl acetate, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oximes or nitrones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its allyloxy, diethylamino, and dimethylamino substituents, along with the pyrrol-2-one core, make it a versatile compound for various research applications.

Properties

Molecular Formula

C29H37N3O4

Molecular Weight

491.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H37N3O4/c1-7-18-36-23-14-15-24(20(4)19-23)27(33)25-26(21-10-12-22(13-11-21)30(5)6)32(29(35)28(25)34)17-16-31(8-2)9-3/h7,10-15,19,26,33H,1,8-9,16-18H2,2-6H3/b27-25+

InChI Key

KZJALSFOJQWKBJ-IMVLJIQESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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